5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,2,3-triazole core fused with a 1,3,4-thiadiazole ring. Key structural attributes include:
- 1,2,3-Triazole moiety: Substituted with a methyl group at position 5 and a phenyl group at position 1.
- Carboxamide linker: Connects the triazole ring to the 1,3,4-thiadiazole system.
The molecular formula is C₁₅H₁₆N₆OS₂, with an average mass of 360.454 g/mol and a monoisotopic mass of 360.082701 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, though specific pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-3-9-23-15-19-18-14(24-15)16-13(22)12-10(2)21(20-17-12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANXLYSGQOARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The thiadiazole and triazole rings are then coupled through a series of nucleophilic substitution reactions, often involving intermediates such as hydrazides and acyl chlorides.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
The compound’s structural components suggest that it may exhibit significant anticancer properties. Research has shown that derivatives of 1,3,4-thiadiazoles and triazoles often demonstrate cytotoxic effects against various cancer cell lines.
Case Studies:
- A study reported that similar thiadiazole derivatives exhibited potent activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) with notable IC50 values indicating their effectiveness in inhibiting cell growth .
- Another investigation highlighted the synthesis of 5-(2,5-dimethoxyphenyl)-2-substituted-1,3,4-thiadiazole derivatives, which showed significant cytotoxicity against HT-29 colon cancer and MDA-MB-231 breast cancer cell lines .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its anticancer activity. Variations in substituents on the phenyl ring and the thiadiazole moiety can influence its biological effects.
Key Findings:
- The nature of substituents on the C-5 phenyl ring significantly impacts the cytotoxic activity of thiadiazole derivatives. Compounds with specific functional groups have been shown to enhance potency against various cancer types .
Mechanistic Insights:
- Molecular docking studies suggest potential hydrogen bonding interactions between the compound and target proteins involved in tumor growth regulation. This interaction may inhibit pathways crucial for cancer cell proliferation .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The triazole and thiadiazole moieties are particularly important for imparting biological activity.
Synthesis Overview:
- The compound can be synthesized via a combination of cyclization reactions involving appropriate precursors such as azides and isothiocyanates under controlled conditions to prevent undesired rearrangements .
Future Directions in Research
Given the promising results from preliminary studies, further research is warranted to explore:
- In Vivo Studies: To confirm the efficacy and safety profile in animal models.
- Combination Therapies: Investigating synergistic effects with existing chemotherapeutic agents could enhance treatment outcomes.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The closest analogue identified in the literature is N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (). A comparative analysis is provided below:
| Property | Target Compound | Ethylsulfanyl/4-Methylphenyl Analogue |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₆OS₂ | C₁₅H₁₆N₆OS₂ |
| Substituents | - Phenyl at triazole N1 - Propylsulfanyl at thiadiazole C5 |
- 4-Methylphenyl at triazole N1 - Ethylsulfanyl at thiadiazole C5 |
| Molecular Mass (g/mol) | 360.454 | 360.454 |
| Lipophilicity (Predicted) | Higher (propylsulfanyl increases logP) | Moderate (ethylsulfanyl and methylphenyl balance logP) |
Functional Implications of Substituent Variations
- Longer alkyl chains (e.g., propyl vs. ethyl) may alter binding affinity to hydrophobic enzyme pockets.
Aromatic Substituents :
- The phenyl group in the target compound vs. the 4-methylphenyl in the analogue introduces steric and electronic differences. The methyl group in the latter may enhance metabolic stability by hindering oxidative degradation .
Biological Activity
The compound 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : 1,2,3-triazole and 1,3,4-thiadiazole moieties.
- Substituents : Methyl group at position 5 of the triazole ring and a propylsulfanyl group at position 5 of the thiadiazole ring.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing 1,3,4-thiadiazole and triazole scaffolds. The compound has shown promising results in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 4.27 | Apoptosis induction via caspase pathway |
| SK-MEL-2 (Skin) | 3.29 | Tubulin interaction |
| HCT116 (Colon) | 10.0 | Antiproliferative activity |
Research indicates that derivatives with thiadiazole and triazole groups can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and tubulin binding .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has been shown to exhibit significant inhibition against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, compounds based on the thiadiazole structure have been evaluated for anticonvulsant activity. The compound exhibited protective effects in seizure models:
- LD50 : 126.8 mg/kg in MES model.
- Protection Rate : 80% at a dose of 100 mg/kg in pentylenetetrazole-induced seizures .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Substituents on the phenyl ring and modifications on the thiadiazole and triazole rings play crucial roles in enhancing potency against specific targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring generally increases anticancer activity.
- Linker Variability : Variations in the linker between the thiadiazole and triazole moieties can significantly affect both cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives that showed significant cytotoxicity against human cancer cell lines with IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of triazole derivatives, revealing effective inhibition against E. coli and S. aureus, supporting their potential use in treating infections .
Q & A
Q. Q1: What are the optimal synthetic routes for 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine to form the triazole backbone .
Thiadiazole Formation : Use POCl3 to cyclize 4-phenyl butyric acid with N-phenylthiosemicarbazide under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation .
Coupling : Employ K2CO3 in DMF to link the triazole-carboxamide to the thiadiazole-sulfanyl moiety via nucleophilic substitution .
Critical Note : Monitor reaction progress via TLC and HPLC-MS to ensure intermediate purity.
Basic Research: Physicochemical Properties
Q. Q2: How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?
Methodological Answer: The compound’s low water solubility (common in triazole-thiadiazole hybrids) requires:
- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) for initial stock solutions .
- Micellar Encapsulation : Test surfactants like Tween-80 or cyclodextrins to enhance bioavailability .
- Salt Formation : Explore sodium or hydrochloride salts via reaction with NaOH/HCl .
Data Table :
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO | 50 | >95% |
| PBS (pH 7.4) | <0.1 | Unstable |
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q3: Which structural modifications improve enzymatic inhibition potency while minimizing off-target effects?
Methodological Answer: Key SAR insights:
- Triazole Core : Methyl substitution at position 5 enhances steric hindrance, reducing metabolic degradation .
- Thiadiazole-Sulfanyl Group : Propylsulfanyl chains improve lipophilicity (logP ~3.2), favoring membrane penetration .
- Carboxamide Linker : Replace with sulfonamide to test hydrogen-bonding efficiency against target enzymes .
Experimental Design :
Synthesize derivatives with variable alkyl chains (ethyl, butyl) on the thiadiazole.
Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
Advanced Research: Computational Modeling
Q. Q4: How can molecular docking and MD simulations guide target identification for this compound?
Methodological Answer:
Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Prioritize binding poses with ΔG < -8 kcal/mol .
MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .
Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding affinity .
Validation : Cross-check computational hits with in vitro kinase inhibition assays (IC50 < 1 µM considered potent) .
Advanced Research: Handling Data Contradictions
Q. Q5: How to resolve discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer: Common pitfalls and solutions:
- False Positives in Docking : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Off-Target Effects : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unintended targets .
- Solubility Artifacts : Re-test compounds in physiological buffers with solubility enhancers (e.g., 0.01% BSA) .
Case Study : A predicted EGFR inhibitor showed no activity in vitro due to aggregation—resolved by dynamic light scattering (DLS) analysis and re-formulation .
Advanced Research: Reaction Optimization
Q. Q6: What statistical methods optimize reaction yields for large-scale synthesis?
Methodological Answer: Apply Design of Experiments (DoE) principles:
Screening Phase : Use Plackett-Burman design to identify critical parameters (temperature, catalyst loading, solvent ratio) .
Optimization Phase : Central Composite Design (CCD) to maximize yield. Example factors:
Validation : Confirm reproducibility (RSD < 5%) across 3 batches .
Advanced Research: Crystallographic Analysis
Q. Q7: How to determine the crystal structure to inform drug design?
Methodological Answer:
Crystallization : Use vapor diffusion with 1:1 DCM:hexane. Optimize drop size (2 µL) and temperature (4°C) .
Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data on a synchrotron beamline .
Refinement : SHELXL for structure solution; validate with R-factor < 0.06 .
Key Insight : Hydrogen bonds between carboxamide and thiadiazole stabilize the planar conformation critical for activity .
Advanced Research: Stability Studies
Q. Q8: What accelerated stability testing protocols ensure compound integrity during storage?
Methodological Answer:
ICH Guidelines : Test under conditions:
Analytical Methods : Monitor degradation via UPLC-PDA (purity >98%) and NMR (no new peaks) .
Formulation : Lyophilize with trehalose (1:1 w/w) for long-term stability at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
